molecular formula C14H23BN2O3 B12950300 1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B12950300
M. Wt: 278.16 g/mol
InChI Key: PCBUALSRDYCGQZ-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran-3-ylmethyl group and the dioxaborolan-2-yl group. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The presence of the dioxaborolan-2-yl group allows the compound to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxaborolan-2-yl group may play a role in facilitating these interactions through its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be compared with other similar compounds, such as:

    1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

    1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-7-17(16-12)9-11-6-8-18-10-11/h5,7,11H,6,8-10H2,1-4H3

InChI Key

PCBUALSRDYCGQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3CCOC3

Origin of Product

United States

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